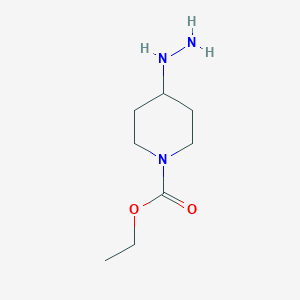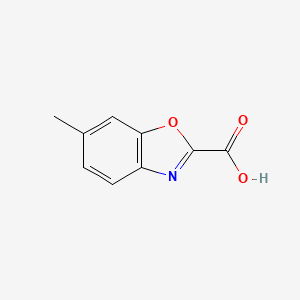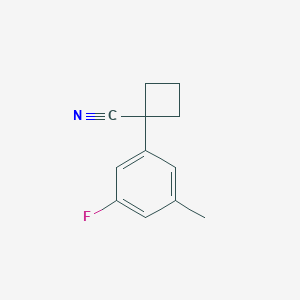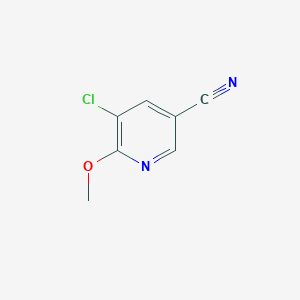
(S)-4-Mercaptopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Mercaptopentanoic acid is an organic compound characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) on a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: (S)-4-Mercaptopentanoic acid can be synthesized through several methods. One common approach involves the thiol-ene reaction, where a pentenoic acid derivative reacts with a thiol compound under UV light or radical initiators. Another method includes the reduction of 4-mercaptobutyric acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions: (S)-4-Mercaptopentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
科学的研究の応用
(S)-4-Mercaptopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism by which (S)-4-Mercaptopentanoic acid exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
4-Mercaptobutyric acid: Similar structure but with a shorter carbon chain.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Thioglycolic acid: Contains a thiol and carboxylic acid group but with a different carbon backbone.
Uniqueness: (S)-4-Mercaptopentanoic acid is unique due to its specific carbon chain length and stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C5H10O2S |
|---|---|
分子量 |
134.20 g/mol |
IUPAC名 |
(4S)-4-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
InChIキー |
NEAFWRKPYYJETG-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](CCC(=O)O)S |
正規SMILES |
CC(CCC(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)



![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)
![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)
